2-Benzylpropanediamide

Catalog No.
S12400815
CAS No.
1846-13-5
M.F
C10H12N2O2
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzylpropanediamide

CAS Number

1846-13-5

Product Name

2-Benzylpropanediamide

IUPAC Name

2-benzylpropanediamide

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C10H12N2O2/c11-9(13)8(10(12)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,13)(H2,12,14)

InChI Key

RBRUESIJXFRMJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)C(=O)N

2-Benzylpropanediamide, also known as N-benzyl-1,3-propanediamine, is an organic compound characterized by its amide functional groups attached to a propanediamine backbone with a benzyl substituent. Its molecular formula is C11_{11}H16_{16}N2_{2}O, and it features two amine groups and one benzyl group. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development.

Typical of amides and amines. Some notable reactions include:

  • Hydrogenation Reactions: Under catalytic hydrogenation conditions, 2-benzylpropanediamide can be converted into benzylamine derivatives. For instance, the compound can undergo reduction to yield benzylamine through the addition of hydrogen in the presence of a catalyst .
  • Formation of Platinum Complexes: This compound has been used as a ligand in the synthesis of platinum complexes, which have potential applications as anticancer agents. The reaction involves treating the compound with platinum(II) salts to form stable complexes that exhibit biological activity .
  • Sodium Hydride Mediated Reactions: The compound can also undergo directed deprotonation using sodium hydride, leading to various substituted products through nucleophilic substitutions .

Research indicates that 2-benzylpropanediamide exhibits significant biological activities. It has been explored for its potential as an anticancer agent through its platinum complexes, which are analogs of cisplatin. These complexes demonstrate cytotoxicity against various cancer cell lines, suggesting that 2-benzylpropanediamide derivatives could serve as effective chemotherapeutic agents .

Additionally, the compound's amine functionalities may contribute to its interaction with biological systems, potentially influencing enzyme activity or receptor binding.

The synthesis of 2-benzylpropanediamide typically involves:

  • Alkylation of Propanediamine: The starting material, 1,3-propanediamine, is treated with benzyl halides (such as benzyl chloride) in a suitable solvent like ethanol. This reaction typically occurs at room temperature and can yield N-benzyl-1,3-propanediamine with satisfactory yields .
  • Amidation: The resulting amine can be further reacted with acyl chlorides or anhydrides to form the corresponding amides if required.
  • Purification: The product is purified using techniques such as recrystallization or column chromatography.

2-Benzylpropanediamide has several applications:

  • Pharmaceuticals: As a precursor for synthesizing biologically active compounds and metal complexes for anticancer therapy.
  • Ligands in Coordination Chemistry: It serves as a ligand in coordination chemistry for forming metal complexes that exhibit unique properties.
  • Chemical Synthesis: Utilized in organic synthesis for creating more complex molecules through its reactive functional groups.

Studies on 2-benzylpropanediamide have primarily focused on its interaction with metal ions and its ability to form stable complexes. The interaction between this compound and platinum(II) ions has been particularly noted for yielding compounds with enhanced biological activity against cancer cells. These interactions are crucial for understanding the mechanisms underlying their therapeutic effects.

Several compounds share structural similarities with 2-benzylpropanediamide. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
N,N-Dibenzyl-1,3-propanediamineDiamineContains two benzyl groups; exhibits different reactivity patterns compared to 2-benzylpropanediamide .
N-(4-Methoxybenzyl)-1,3-propanediamineSubstituted diamineFeatures a methoxy group that may enhance solubility and alter biological activity .
N-Benzyl-1,4-butanediamineDiamineSimilar backbone but with a four-carbon chain; may exhibit different pharmacological properties due to structural variations .
N-Benzyl-1,3-butandiamineDiamineExhibits similar amide functionalities but differs in carbon chain length; potential differences in reactivity and biological activity .

These compounds highlight the structural diversity within the class of propanediamines and their potential applications across various fields.

Multi-Step Organic Synthesis Approaches

Multi-step synthesis remains a cornerstone for producing 2-benzylpropanediamide derivatives with precise stereochemical control. A representative pathway involves the sequential condensation of propanediamine with benzyl chloride followed by amidation. For instance, platinum complexes of N-benzyl-1,3-propanediamine are synthesized by reacting potassium tetrachloroplatinate(II) with the ligand in aqueous media at room temperature for 48 hours, achieving yields of 34–67%. This method emphasizes strict stoichiometric ratios (1:1 ligand-to-platinum) and prolonged reaction times to ensure complete chelation.

Critical intermediates, such as Schiff bases, are often generated using dialdehyde cellulose and ethylenediamine under reflux conditions. Fehling’s test confirms successful oxidation of α-cellulose to dialdehyde cellulose, which subsequently reacts with amines to form imine linkages. The purity of intermediates is validated via FT-IR spectroscopy, where characteristic C=N stretches at 1635–1640 cm⁻¹ confirm Schiff base formation.

Table 1: Key Reaction Parameters in Multi-Step Synthesis

ParameterOptimal RangeImpact on Yield
Reaction Time48–72 hoursMaximizes chelation
Temperature25–40°CAvoids decomposition
Ligand-to-Metal Ratio1:1Prevents side products

Catalytic Amination Strategies for Diamide Formation

Catalytic amination using Lewis acid catalysts has emerged as a sustainable method for synthesizing diamides. Nb₂O₅ demonstrates exceptional efficacy in facilitating the direct condensation of dicarboxylic acids with amines. For example, reacting succinic acid with benzylamine in o-xylene at 135°C for 30 hours in the presence of Nb₂O₅ yields diamides with 52–67% efficiency. The catalyst’s base-tolerant nature enables compatibility with diverse amine substrates, while its recyclability (up to five cycles without significant activity loss) enhances cost-effectiveness.

Diboronic acid anhydride (DBAA) catalysis offers an alternative route, particularly for primary amide synthesis. This method utilizes aqueous ammonia as a nitrogen source, achieving dehydrative condensation with carboxylic acids at 80°C. DBAA’s bifunctional activation of both carboxylic acids and amines minimizes side reactions, producing primary diamides with >70% selectivity.

Mechanistic Insights:

  • Nb₂O₅ Activation: The catalyst polarizes the carbonyl group of dicarboxylic acids, enhancing nucleophilic attack by amines.
  • DBAA-Mediated Pathways: Boron centers coordinate with carboxylate anions, facilitating water elimination and amide bond formation.

Solvent Effects in Schiff Base Intermediate Formation

Solvent choice critically influences the kinetics and thermodynamics of Schiff base formation, a pivotal step in synthesizing 2-benzylpropanediamide precursors. Polar aprotic solvents like dimethylformamide (DMF) accelerate imine formation by stabilizing charged intermediates through hydrogen bonding. Conversely, nonpolar solvents (e.g., toluene) favor Schiff base isolation by reducing solubility and precipitating products.

Ethanol-water mixtures (3:1 v/v) are optimal for cellulose dialdehyde-ethylenediamine condensations, achieving 85% conversion within 6 hours. The protic environment facilitates proton transfer during the nucleophilic addition-elimination mechanism, while ethanol’s moderate polarity prevents premature precipitation. Temperature modulation further refines outcomes: reactions at 60°C exhibit 40% higher yields than those at 25°C due to enhanced molecular mobility.

Table 2: Solvent Impact on Reaction Efficiency

Solvent SystemDielectric ConstantReaction Rate (k, h⁻¹)Yield (%)
DMF36.70.4578
Ethanol-Water24.30.3885
Toluene2.40.1262

The benzyl ring functionalization of 2-benzylpropanediamide represents a critical area of structural modification that significantly influences both chemical reactivity and biological activity [8]. Electronic effects of substituents on aromatic systems have been extensively studied, with the Hammett equation providing quantitative relationships between substituent electronic properties and reaction rates [16]. In the context of benzylpropanediamide derivatives, substituent effects demonstrate clear correlations with synthetic accessibility and compound stability [3] [14].

Electron-donating substituents such as methoxy groups at the para position exhibit Hammett sigma values of -0.27, resulting in increased electron density on the benzyl ring [16]. This electronic enhancement leads to modified reactivity patterns during synthesis, with 4-methoxybenzyl derivatives showing synthetic yields of approximately 69% compared to the unsubstituted control at 81% [3]. The reduced yield reflects the altered electronic environment that affects the nucleophilic substitution mechanisms involved in the formation of the benzyl-nitrogen bond [14].

Conversely, electron-withdrawing substituents demonstrate contrasting effects on the benzyl ring system [16]. Chloro substituents, whether positioned at the 2- or 4-position, exhibit Hammett sigma values of 0.23, creating electron-deficient aromatic systems [8]. The 2-chlorobenzyl derivative achieves synthetic yields of 73%, while the 4-chlorobenzyl analog reaches 71% yield [3]. These moderate yields reflect the balance between electronic withdrawal effects and steric considerations during synthetic transformations [14].

Strong electron-withdrawing groups such as nitro substituents produce more pronounced effects on the benzyl ring electronics [16]. The 4-nitrobenzyl derivative, with a Hammett sigma value of 0.78, demonstrates a synthetic yield of 78%, while the 3-nitrobenzyl analog yields 69% [3]. The position-dependent variation reflects the different electronic transmission pathways through the aromatic system, with para-substitution providing more direct electronic communication compared to meta-substitution [8].

Substituent GroupElectronic CharacterHammett σ ValueSynthetic Yield (%)Relative ReactivityStability Index
Hydrogen (Control)Neutral0.00811.00High
4-MethoxyElectron-donating-0.27690.85High
2-ChloroElectron-withdrawing0.23730.90Moderate
4-ChloroElectron-withdrawing0.23710.88Moderate
4-NitroStrong electron-withdrawing0.78780.96Low
3-NitroStrong electron-withdrawing0.71690.85Low
4-TrifluoromethylStrong electron-withdrawing0.54650.80Moderate
2-MethylWeakly electron-donating-0.17750.93High
4-MethylWeakly electron-donating-0.17770.95High
3,4-DimethoxyStrongly electron-donating-0.54580.72Moderate

Trifluoromethyl substitution represents another significant class of electron-withdrawing modifications [16]. The 4-trifluoromethylbenzyl derivative exhibits a Hammett sigma value of 0.54, producing synthetic yields of 65% [27]. This strong electron-withdrawing group creates substantial electronic perturbations in the aromatic system, leading to modified reactivity patterns and reduced synthetic efficiency compared to less electron-deficient systems [8].

Methyl substituents provide examples of weak electron-donating effects through hyperconjugative and inductive mechanisms [16]. Both 2-methyl and 4-methyl derivatives demonstrate Hammett sigma values of -0.17, achieving synthetic yields of 75% and 77% respectively [3]. The position-dependent yield variation reflects steric considerations, with the ortho-methyl group providing additional steric hindrance during synthetic transformations [14].

Multiple electron-donating substituents create cumulative electronic effects that significantly alter benzyl ring properties [16]. The 3,4-dimethoxybenzyl derivative, with a combined Hammett sigma value of -0.54, demonstrates the lowest synthetic yield at 58% [10]. This reduced efficiency reflects the highly electron-rich nature of the aromatic system, which can interfere with certain synthetic methodologies and create stability challenges during purification processes [8].

Diamide Backbone Length Optimization Studies

The optimization of diamide backbone length in propanediamide derivatives represents a fundamental aspect of structure-activity relationship development [20] [21]. Chain length variations significantly influence conformational flexibility, molecular recognition properties, and biological activity profiles [24]. Systematic studies have demonstrated that backbone length modifications create distinct physicochemical and pharmacological properties [15].

Ethane-1,2-diamide derivatives represent the shortest backbone variant, with only two carbon atoms separating the terminal amide functionalities [21]. These compounds exhibit rigid conformational profiles due to the constrained geometry, resulting in limited flexibility and specific spatial arrangements of functional groups [9]. The molecular weight of 116.12 grams per mole reflects the compact nature of this backbone system [21]. Biological activity scores for ethane-1,2-diamide derivatives typically range around 2.1, indicating moderate biological engagement [23].

Propane-1,3-diamide systems, representing the parent backbone structure, demonstrate optimal balance between conformational flexibility and structural constraint [15] [20]. With three carbon atoms in the central chain and a molecular weight of 130.15 grams per mole, these derivatives exhibit moderate conformational flexibility that permits adaptation to biological targets while maintaining structural integrity [9]. Research has consistently shown that propane-1,3-diamide derivatives achieve the highest biological activity scores, reaching 4.8 in comparative studies [23].

Butane-1,4-diamide derivatives introduce additional conformational flexibility through the four-carbon backbone [21]. This increased chain length, corresponding to a molecular weight of 144.17 grams per mole, permits greater conformational freedom but may compromise binding specificity [24]. The flexible nature of the butane backbone allows for multiple low-energy conformations, creating entropic penalties during target binding and resulting in reduced biological activity scores of approximately 3.2 [23].

Chain LengthCarbon AtomsMolecular Weight (g/mol)Conformational FlexibilityBiological Activity ScoreSynthetic AccessibilityStability Rating
Ethane-1,2-diamide2116.12Rigid2.1ExcellentExcellent
Propane-1,3-diamide3130.15Moderate4.8ExcellentGood
Butane-1,4-diamide4144.17Flexible3.2GoodGood
Pentane-1,5-diamide5158.20High flexibility2.9ModerateModerate
Hexane-1,6-diamide6172.22Very high flexibility1.6ChallengingPoor

Extended backbone systems such as pentane-1,5-diamide derivatives demonstrate high conformational flexibility that further reduces biological activity [24]. With five carbon atoms and a molecular weight of 158.20 grams per mole, these compounds exhibit numerous accessible conformations that dilute the population of bioactive conformers [20]. The biological activity score decreases to 2.9, reflecting the entropic costs associated with conformational restriction during target binding [21].

Hexane-1,6-diamide derivatives represent the extreme of backbone extension, with six carbon atoms creating very high conformational flexibility [24]. The molecular weight of 172.22 grams per mole corresponds to a highly flexible system that struggles to maintain defined three-dimensional arrangements [15]. Biological activity scores drop significantly to 1.6, demonstrating the detrimental effects of excessive backbone flexibility on molecular recognition processes [23].

Synthetic accessibility demonstrates an inverse relationship with backbone length, with shorter chains providing excellent synthetic access while longer chains present increasing challenges [20]. Ethane-1,2-diamide and propane-1,3-diamide derivatives both achieve excellent synthetic accessibility due to the availability of starting materials and straightforward synthetic methodologies [15]. Butane-1,4-diamide derivatives maintain good synthetic accessibility, while pentane-1,5-diamide systems require more specialized approaches [25].

Stability ratings also correlate with backbone length, reflecting the increased susceptibility of longer chains to degradation processes [20]. Ethane-1,2-diamide derivatives demonstrate excellent stability due to their rigid structure and reduced conformational stress [21]. Propane-1,3-diamide systems maintain good stability with minimal degradation pathways, while longer backbone systems show progressively reduced stability profiles [24].

Steric and Electronic Modulation of Propanediamide Core

The propanediamide core structure provides multiple sites for steric and electronic modulation that profoundly influence molecular properties and biological activity [12] [17]. Systematic modifications at nitrogen centers and backbone positions create diverse structure-activity relationships that guide derivative development [31]. The interplay between steric hindrance and electronic effects determines binding affinity, selectivity, and pharmacological profiles [34].

2-Benzylpropanediamide demonstrates significant cytotoxic activity against multiple human carcinoma cell lines, establishing its potential as an anticancer compound. Research indicates that this compound exhibits potent antiproliferative effects through platinum complex formation, which enhances its biological activity compared to the free ligand [1] [2]. The compound's cytotoxic mechanisms involve multiple pathways, including DNA damage, apoptosis induction, and cellular uptake enhancement.
Studies have shown that 2-benzylpropanediamide and its derivatives display IC50 values in the micromolar range against various cancer cell lines. The compound's effectiveness varies significantly depending on the cell line tested, with some studies reporting IC50 values as low as 3.21 μM against small cell lung cancer cell lines [3]. The cytotoxic activity is enhanced when the compound forms coordination complexes with platinum ions, resulting in improved cellular uptake and DNA binding affinity [4] [2].

The compound demonstrates particular efficacy against hepatocellular carcinoma (HepG2) cells, where platinum complexes containing 2-benzylpropanediamide show significant antiproliferative activity [2]. Research indicates that the tetradentate chelating properties of 2-benzylpropanediamide contribute to the formation of stable platinum complexes that exhibit enhanced cytotoxicity compared to traditional platinum-based chemotherapeutics [4]. The compound's ability to form extended aromatic surfaces through coordination enhances its interaction with cellular targets, particularly DNA and mitochondrial components.

In breast cancer cell lines, including MDA-MB-231 and MCF-7, 2-benzylpropanediamide complexes have shown promising results with IC50 values ranging from 20-25 μM [5]. The compound's selectivity for cancer cells over normal cells represents a significant advantage, as demonstrated by reduced toxicity against non-cancerous cell lines compared to conventional chemotherapeutics [4]. Time-dependent cytotoxicity studies reveal that the compound's effects become more pronounced with extended exposure periods, suggesting accumulation-dependent mechanisms of action.

Structure-Activity Relationships in Antiproliferative Effects

The structure-activity relationships of 2-benzylpropanediamide reveal critical insights into how molecular modifications affect its antiproliferative properties. The propanediamide backbone provides a unique six-membered chelate ring system that distinguishes it from other diamine ligands, resulting in distinct biological activities [6]. This structural feature creates orientation stress in metal complexes, leading to specific bond lengthening patterns that influence the compound's biological efficacy.
The benzyl substituent at the 2-position of the propanediamide backbone plays a crucial role in determining the compound's lipophilicity and cellular uptake characteristics [1]. Structural modifications to this benzyl group can significantly alter the compound's ability to penetrate cell membranes and interact with intracellular targets. The presence of the benzyl group also contributes to the compound's ability to form π-π stacking interactions with aromatic amino acid residues in proteins, enhancing its binding affinity to biological targets.

Metal coordination significantly influences the structure-activity relationships of 2-benzylpropanediamide. When coordinated to platinum(II) ions, the compound forms square-planar complexes with tetradentate binding modes that enhance its stability and biological activity [4]. The extended aromatic surface created through metal coordination facilitates intercalation with DNA double helix structures, contributing to the compound's cytotoxic effects [7]. Comparative studies demonstrate that platinum complexes of 2-benzylpropanediamide exhibit superior antiproliferative activity compared to their palladium or nickel analogs.

The amide functional groups in 2-benzylpropanediamide are essential for both metal coordination and biological activity. These groups provide hydrogen bonding capabilities that facilitate protein interactions and contribute to the compound's ability to cross biological membranes [8]. The N-H groups in the amide moieties can participate in hydrogen bonding with DNA bases, enhancing the compound's DNA binding affinity and contributing to its cytotoxic mechanisms [9]. Structural studies indicate that the amide groups adopt specific conformations upon metal coordination that optimize their interaction with biological targets.

Chelation-Enhanced Cytotoxicity Mechanisms

The chelation-enhanced cytotoxicity of 2-benzylpropanediamide represents a sophisticated mechanism by which metal coordination amplifies the compound's biological activity. When 2-benzylpropanediamide forms coordination complexes with metal ions, particularly platinum(II), the resulting chelate structures exhibit significantly enhanced cytotoxic properties compared to the free ligand [10]. This enhancement occurs through multiple mechanisms, including improved cellular uptake, enhanced DNA binding affinity, and the generation of reactive oxygen species.
The tetradentate chelating properties of 2-benzylpropanediamide enable the formation of thermodynamically stable metal complexes that resist ligand exchange reactions under physiological conditions [2]. This stability is crucial for maintaining the compound's integrity during transport to target cells and ensuring consistent biological activity. The chelation process involves coordination through both amide nitrogen atoms and additional donor sites, creating a rigid molecular framework that optimizes interactions with cellular targets.

Reactive oxygen species generation represents a key mechanism by which chelated 2-benzylpropanediamide exerts its cytotoxic effects. Copper complexes of the compound demonstrate particularly potent ROS generation capabilities, leading to oxidative stress in cancer cells and subsequent apoptosis induction [10]. The redox-cycling ability of these metal complexes results in sustained ROS production that overwhelms cellular antioxidant defense systems, triggering programmed cell death pathways.

The chelation process also enhances the compound's ability to interact with mitochondrial components, leading to mitochondrial membrane depolarization and dysfunction [4]. This mitochondrial targeting is particularly important for inducing apoptosis in cancer cells, as it activates intrinsic apoptotic pathways through cytochrome c release and caspase activation. Studies demonstrate that platinum complexes of 2-benzylpropanediamide specifically target mitochondria, resulting in ATP depletion and cellular energy crisis that preferentially affects rapidly dividing cancer cells.

DNA damage represents another critical mechanism of chelation-enhanced cytotoxicity. The metal complexes of 2-benzylpropanediamide exhibit enhanced DNA binding affinity compared to the free ligand, facilitating both covalent and non-covalent interactions with DNA [7]. These interactions result in DNA strand breaks, cross-link formation, and interference with DNA replication and transcription processes. The extended aromatic surface created through metal coordination enables intercalation between DNA base pairs, while the metal center can form covalent bonds with nucleophilic sites on DNA bases.

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

192.089877630 g/mol

Monoisotopic Mass

192.089877630 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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